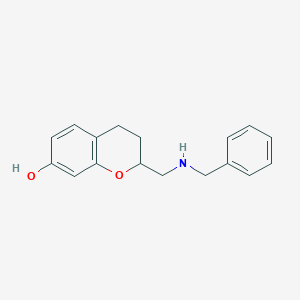
2-(Benzylamino-methyl)-chroman-7-ol; oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzylamino-methyl)-chroman-7-ol; oxalic acid is a complex organic compound that combines a chroman structure with a benzylamino group and an oxalic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylamino-methyl)-chroman-7-ol typically involves the reaction of chroman derivatives with benzylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux, and the progress is monitored using techniques like thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzylamino-methyl)-chroman-7-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: The benzylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated chroman derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Benzylamino-methyl)-chroman-7-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 2-(Benzylamino-methyl)-chroman-7-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its biological activity may be due to its ability to interact with enzymes or receptors in the body, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Aminomethyl)-chroman-7-ol: Lacks the benzyl group, leading to different chemical properties and reactivity.
2-(Benzylamino)-chroman-7-ol: Similar structure but without the methyl group, affecting its steric and electronic properties.
Chroman-7-ol: The simplest form, lacking both the benzylamino and methyl groups.
Uniqueness
2-(Benzylamino-methyl)-chroman-7-ol is unique due to the presence of both the benzylamino and methyl groups, which confer specific steric and electronic properties. These features can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C17H19NO2 |
|---|---|
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
2-[(benzylamino)methyl]-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C17H19NO2/c19-15-8-6-14-7-9-16(20-17(14)10-15)12-18-11-13-4-2-1-3-5-13/h1-6,8,10,16,18-19H,7,9,11-12H2 |
InChI-Schlüssel |
DWUAAOIZQFTYQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=C(C=C2)O)OC1CNCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















